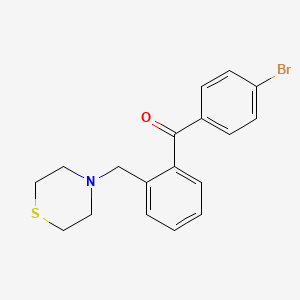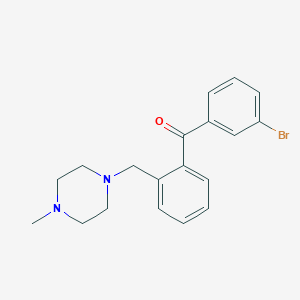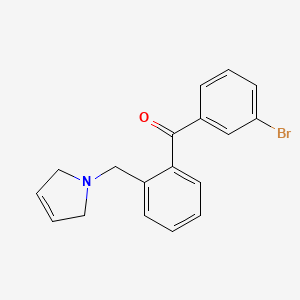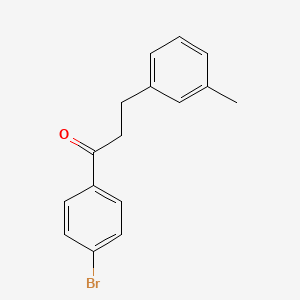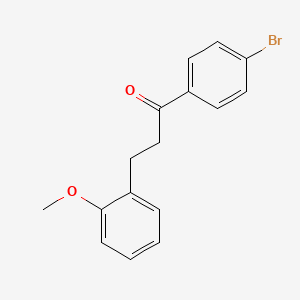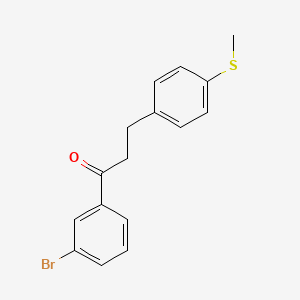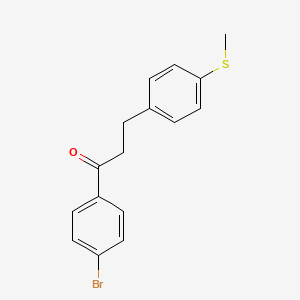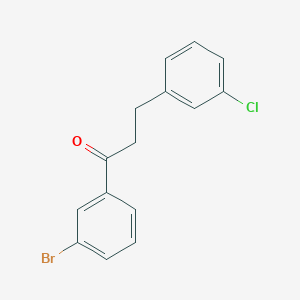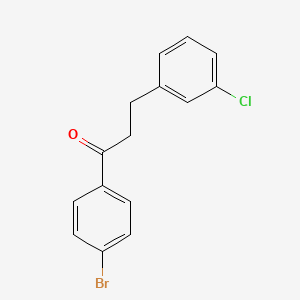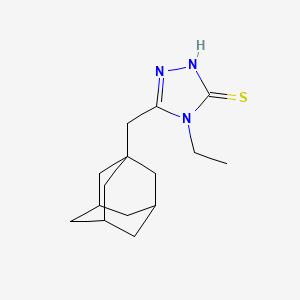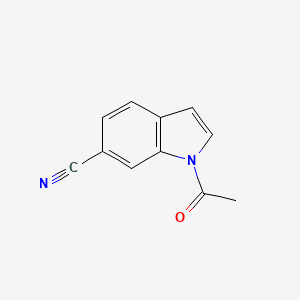
1-乙酰基-1H-吲哚-6-腈
描述
1-Acetyl-1H-indole-6-carbonitrile is an organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals The structure of 1-acetyl-1H-indole-6-carbonitrile consists of an indole core with an acetyl group at the nitrogen atom and a nitrile group at the sixth position of the indole ring
科学研究应用
1-Acetyl-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
作用机制
Target of Action
It is known that indole derivatives, which include 1-acetyl-1h-indole-6-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
1-acetyl-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The interactions between 1-acetyl-1H-indole-6-carbonitrile and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
Cellular Effects
1-acetyl-1H-indole-6-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, have been shown to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which play crucial roles in cell proliferation, differentiation, and survival . Additionally, 1-acetyl-1H-indole-6-carbonitrile can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions.
Molecular Mechanism
The molecular mechanism of action of 1-acetyl-1H-indole-6-carbonitrile involves its interactions with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, have been shown to inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, 1-acetyl-1H-indole-6-carbonitrile can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-acetyl-1H-indole-6-carbonitrile can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term effects of 1-acetyl-1H-indole-6-carbonitrile on cellular function can vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1-acetyl-1H-indole-6-carbonitrile can vary with different dosages in animal models. Studies have shown that indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at low doses, 1-acetyl-1H-indole-6-carbonitrile may exert beneficial effects such as anti-inflammatory or anticancer activity, while at high doses, it may cause toxicity or other adverse effects. Understanding the dosage effects of 1-acetyl-1H-indole-6-carbonitrile is crucial for its potential therapeutic applications.
Metabolic Pathways
1-acetyl-1H-indole-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of 1-acetyl-1H-indole-6-carbonitrile, influencing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1-acetyl-1H-indole-6-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. Indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, can interact with specific transporters that facilitate their uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of 1-acetyl-1H-indole-6-carbonitrile in different cellular compartments, affecting its biological activity.
Subcellular Localization
The subcellular localization of 1-acetyl-1H-indole-6-carbonitrile can influence its activity and function. Indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 1-acetyl-1H-indole-6-carbonitrile may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of 1-acetyl-1H-indole-6-carbonitrile is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indole-6-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1H-indole-6-carbonitrile with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-acetyl-1H-indole-6-carbonitrile may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure efficient production.
化学反应分析
Types of Reactions: 1-Acetyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of oxo-indole derivatives.
Reduction: Conversion to 1-acetyl-1H-indole-6-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
1-Acetyl-1H-indole-3-carbonitrile: Similar structure but with the nitrile group at the third position.
1-Benzyl-1H-indole-6-carbonitrile: Contains a benzyl group instead of an acetyl group.
1-Acetyl-1H-indole-6-carboxylic acid: Carboxylic acid group instead of a nitrile group.
Uniqueness: 1-Acetyl-1H-indole-6-carbonitrile is unique due to the specific positioning of the acetyl and nitrile groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-acetylindole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8(14)13-5-4-10-3-2-9(7-12)6-11(10)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLADPUTDHKBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649229 | |
| Record name | 1-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017791-09-1 | |
| Record name | 1-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


